molecular formula C20H20N4O2 B2628192 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034250-00-3

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

Cat. No. B2628192
M. Wt: 348.406
InChI Key: QBKFDBHTSJISLZ-UHFFFAOYSA-N
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Description

The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains a biphenyl group, which consists of two connected phenyl rings, and one of these rings has a methoxy group attached to it .


Synthesis Analysis

The synthesis of such compounds often involves the use of copper-catalyzed click reactions, which are a type of cycloaddition reaction that can be used to attach a variety of groups to a triazole ring . The specific synthesis process for this compound is not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a pyrrolidine ring, and a biphenyl group with a methoxy substituent . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the triazole ring, the pyrrolidine ring, and the biphenyl group. The triazole ring can participate in a variety of reactions, including cycloaddition reactions . The pyrrolidine ring can also undergo various reactions, including those involving the nitrogen atom .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Characterization : Compounds with the triazole and pyrrolidine motifs have been synthesized through various methods, including the use of click chemistry and cycloaddition reactions. These compounds are characterized using spectral data and elemental analysis, providing a foundation for further chemical modifications and applications in medicinal chemistry and materials science. For example, the synthesis of triazine and triazole derivatives has shown potential in generating new chemical entities with diverse biological activities (Abdelhamid, Shokry, & Tawfiek, 2012).

Biological Activity and Applications

  • Antimicrobial and Anticonvulsant Activities : Derivatives of pyrrolidine and triazole have been explored for their significant biological activities. For instance, certain N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring have been prepared and evaluated for their antimicrobial properties, demonstrating the potential utility of these compounds in developing new antimicrobial agents (Prasad et al., 2021).

Material Science and Chemistry

  • Corrosion Inhibition : Triazole derivatives have been identified as effective corrosion inhibitors for metals in acidic mediums, indicating their potential application in protecting industrial materials from corrosion. This application is critical in extending the lifespan of metal components in various industrial settings (Ma et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities . Additionally, computational studies could be used to predict its interaction with various biological targets .

properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-19-4-2-3-17(13-19)15-5-7-16(8-6-15)20(25)23-12-9-18(14-23)24-21-10-11-22-24/h2-8,10-11,13,18H,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKFDBHTSJISLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

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